N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Pharmaceutical analysis Impurity profiling RP-HPLC

This certified reference standard of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (Paracetamol Impurity 5/6) is essential for chromatographic method validation, with a LogP (2.1) that ensures distinct separation from acetaminophen (0.46) in HPLC/UPLC analyses. Its unique bifunctional diarylamine structure—combining an acetamido group and a hydroxy motif—also makes it a strategic building block for synthesizing lithographic plates and specialty polymers, offering hydrogen-bonding capacity (3 donors, 3 acceptors; TPSA 61.4 Ų) superior to simpler acetamides.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 93629-82-4
Cat. No. B041510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide
CAS93629-82-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O
InChIInChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17)
InChIKeyGBRJDIQXAKADHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4): Basic Identity and Procurement-Relevant Characteristics


N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4) is a synthetic organic compound belonging to the class of diarylamines, characterized by a para-aminophenyl backbone substituted with a 4-hydroxyphenyl group via an amino linkage . It has a molecular weight of 242.27 g/mol and the formula C14H14N2O2 . The compound is primarily recognized as an impurity related to the common analgesic acetaminophen (paracetamol) [1] and is also utilized as an intermediate in the synthesis of lithographic plates .

Why Generic Substitution Fails: Specific Applications of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Demand Exact Identity Over Structural Analogs


While N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is structurally related to acetaminophen (paracetamol) and shares some synthetic precursors, it is not interchangeable with such analogs for critical scientific or industrial applications . In pharmaceutical quality control, its identity as a specific impurity necessitates a unique reference standard with established purity and characterization to ensure accurate quantification, a role that cannot be fulfilled by the parent drug or other related substances [1]. In materials chemistry, its specific bifunctional structure—combining an acetamido group with a hydroxyl-substituted diarylamine motif—confers unique properties as a monomer or building block, differentiating it from simpler acetamides . Procurement based on generic structural class alone ignores the precise, application-driven requirements for this exact CAS registry number.

Quantitative Differentiation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4) Against Closest Analogs


Chromatographic Retention and Lipophilicity (LogP) as a Predictor of Separation from Acetaminophen

The lipophilicity of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (XLogP3 = 2.1) is significantly higher than that of the parent drug acetaminophen (XLogP3 ≈ 0.46) [1]. This difference in LogP indicates that the compound will exhibit substantially longer retention on a reversed-phase HPLC column under identical conditions. This is a critical differentiating factor for analytical method development and impurity quantification, as it enables baseline separation from the main drug peak.

Pharmaceutical analysis Impurity profiling RP-HPLC

Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Predictions

The topological polar surface area (TPSA) of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is 61.4 Ų . This is higher than that of the structurally related but simpler molecule, N-(4-hydroxyphenyl)acetamide (acetaminophen), which has a TPSA of 49.3 Ų [1]. This 12.1 Ų increase, driven by the additional nitrogen atom in the bridging diarylamine structure, predicts a lower passive membrane permeability compared to acetaminophen, which may be relevant for researchers studying the physicochemical properties of impurities.

Drug discovery ADME Molecular descriptors

Thermal Stability: Decomposition Temperature as a Handling and Storage Differentiator

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide decomposes at a temperature >159°C . In contrast, the parent compound acetaminophen exhibits a sharp melting point at 169-170°C without immediate decomposition [1]. The decomposition characteristic of this diarylamine derivative upon melting is a crucial differentiator for thermal processing applications. For instance, in the synthesis of lithographic plates, a monomer that decomposes rather than simply melts can alter the curing or cross-linking kinetics, making this compound functionally distinct from a thermally stable analog .

Material science Polymer chemistry Thermal analysis

Hydrogen Bond Donor/Acceptor Count Impacting Crystal Engineering and Solubility

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide possesses three hydrogen bond donor sites and three hydrogen bond acceptor sites . This is a higher count than for the simpler analog N-(4-hydroxyphenyl)acetamide (acetaminophen), which has two donors and two acceptors. This increased number of hydrogen bonding functionalities directly translates to a more complex and robust hydrogen-bonding network in the solid state [1], which can be leveraged for the rational design of co-crystals or specific solvates. This differentiates it as a building block for supramolecular chemistry, where the exact number and geometry of interaction sites are paramount.

Crystal engineering Solid-state chemistry Co-crystal design

Targeted Application Scenarios for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4) Procurement


Pharmaceutical Quality Control: Analytical Reference Standard for Impurity Profiling

This compound is designated as 'Paracetamol Impurity 5' or 'Paracetamol Impurity 6' [1]. A laboratory developing or validating an HPLC or UPLC method to quantify impurities in acetaminophen drug substance or finished products requires a certified reference standard of this exact impurity. Its distinct LogP (2.1 vs. 0.46 for acetaminophen) ensures chromatographic separation, making it a necessary and verifiable marker for system suitability and impurity quantitation [2].

Materials Science: Monomer or Intermediate for Functional Polymer Synthesis

The compound's bifunctional nature, with both an acetamido and a hydroxy-diarylamine group, positions it as a valuable building block in polymer chemistry . The higher TPSA (61.4 Ų) and hydrogen-bonding capacity (3 donors, 3 acceptors) relative to simpler acetamides can influence polymer chain packing, solubility, and mechanical properties. Its documented use in the synthesis of lithographic plates validates its industrial relevance in creating specialized materials .

Analytical Chemistry: Model Compound for Physicochemical Profiling and ADME Studies

Researchers studying the relationship between molecular structure and physicochemical properties can use this compound as a comparative model. Its quantifiable differences from acetaminophen—in LogP, TPSA, and hydrogen bonding—provide a clear basis for investigating how an additional aromatic ring and amine linker alter key ADME descriptors . It serves as a practical case study for in silico predictions versus experimental determinations of lipophilicity and permeability.

Crystal Engineering: Co-crystal Former in Supramolecular Chemistry

The presence of three hydrogen bond donors and three acceptors in its structure provides a distinct supramolecular synthon profile compared to simpler analogs like acetaminophen (2 donors, 2 acceptors) . This makes it a candidate co-former in crystal engineering projects aimed at modifying the solid-state properties of an active pharmaceutical ingredient, where the increased number of interaction sites can lead to more diverse and stable co-crystal packing motifs.

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